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molecular formula C8H13N3O2S2 B8585909 5-(Butylsulfanyl)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide CAS No. 61516-06-1

5-(Butylsulfanyl)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide

Cat. No. B8585909
M. Wt: 247.3 g/mol
InChI Key: NXJYAWPGBWJGMV-UHFFFAOYSA-N
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Patent
US04067720

Procedure details

0.5 ml of triethylamine and 4.78 g of methyl isocyanate were added to a solution of 95 g of 3-hydroxy-5-n-butylthio-1,2,4-thiadiazole in 50 ml of isopropyl ether and the mixture was stirred for 2 hours at 20° C and was vacuum filtered. The recovered precipitate was washed with isopropyl ether and dried to obtain 11.2 g of 2-(N-methylcarbamoyl)-5-n-butylthio-1,2,4-thiadiazole-3-one melting at 102° C.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][N:9]=[C:10]=[O:11].[OH:12][C:13]1[N:17]=[C:16]([S:18][CH2:19][CH2:20][CH2:21][CH3:22])[S:15][N:14]=1>C(OC(C)C)(C)C>[CH3:8][NH:9][C:10]([N:14]1[C:13](=[O:12])[N:17]=[C:16]([S:18][CH2:19][CH2:20][CH2:21][CH3:22])[S:15]1)=[O:11]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.78 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
95 g
Type
reactant
Smiles
OC1=NSC(=N1)SCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The recovered precipitate was washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC(=O)N1SC(=NC1=O)SCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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